molecular formula C8H4ClNS2 B11771345 2-Benzothiazolecarbothioylchloride(9CI) CAS No. 58861-60-2

2-Benzothiazolecarbothioylchloride(9CI)

Cat. No.: B11771345
CAS No.: 58861-60-2
M. Wt: 213.7 g/mol
InChI Key: KQXPAGYTWYZXAO-UHFFFAOYSA-N
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Description

Benzo[d]thiazole-2-carbothioyl chloride is a chemical compound belonging to the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d]thiazole-2-carbothioyl chloride typically involves the reaction of 2-aminothiophenol with carbon disulfide and phosphorus pentachloride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzothiazole ring . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of benzo[d]thiazole-2-carbothioyl chloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazole-2-carbothioyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with benzo[d]thiazole-2-carbothioyl chloride include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperatures .

Major Products Formed

The major products formed from reactions involving benzo[d]thiazole-2-carbothioyl chloride include various substituted benzothiazoles, which have applications in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of benzo[d]thiazole-2-carbothioyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are often studied using molecular docking and other computational techniques .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzo[d]thiazole-2-carbothioyl chloride include:

  • 2-Mercaptobenzothiazole
  • 2-Aminobenzothiazole
  • Benzothiazole-2-thiol

Uniqueness

What sets benzo[d]thiazole-2-carbothioyl chloride apart from similar compounds is its unique reactivity due to the presence of the carbothioyl chloride group. This functional group allows for a broader range of chemical modifications and applications .

Properties

CAS No.

58861-60-2

Molecular Formula

C8H4ClNS2

Molecular Weight

213.7 g/mol

IUPAC Name

1,3-benzothiazole-2-carbothioyl chloride

InChI

InChI=1S/C8H4ClNS2/c9-7(11)8-10-5-3-1-2-4-6(5)12-8/h1-4H

InChI Key

KQXPAGYTWYZXAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=S)Cl

Origin of Product

United States

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